3-Acetamido-5-boronobenzoic acid
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Overview
Description
3-Acetamido-5-boronobenzoic acid is an organic compound with the molecular formula C9H10BNO5 It is a derivative of benzoic acid, featuring an acetamido group at the third position and a borono group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetamido-5-boronobenzoic acid typically involves the following steps:
Nitration: The starting material, benzoic acid, undergoes nitration to introduce a nitro group at the meta position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acetylation: The amino group is acetylated using acetic anhydride to form the acetamido group.
Borylation: Finally, the borono group is introduced through a borylation reaction using a boronic acid derivative.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Acetamido-5-boronobenzoic acid undergoes various chemical reactions, including:
Oxidation: The borono group can be oxidized to form boronic acid derivatives.
Reduction: The acetamido group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in substitution reactions, where the acetamido or borono groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.
Substitution: Halogenating agents or nucleophiles.
Major Products:
Oxidation: Boronic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-Acetamido-5-boronobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3-acetamido-5-boronobenzoic acid involves its interaction with specific molecular targets. The borono group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The acetamido group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
- 3-Acetamido-5-carboxybenzeneboronic acid
- 3-Acetamido-5-chlorophenylboronic acid pinacol ester
- 3-Acetamido-5-carboxyphenylboronic acid
Comparison: 3-Acetamido-5-boronobenzoic acid is unique due to the presence of both acetamido and borono groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications.
Properties
IUPAC Name |
3-acetamido-5-boronobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO5/c1-5(12)11-8-3-6(9(13)14)2-7(4-8)10(15)16/h2-4,15-16H,1H3,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYOFLNJWCEEBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)NC(=O)C)C(=O)O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657153 |
Source
|
Record name | 3-Acetamido-5-boronobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108749-15-1 |
Source
|
Record name | 3-Acetamido-5-boronobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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